molecular formula C10H20N2O B13200664 5-(2-Aminoethyl)-octahydro-1H-isoindol-5-ol

5-(2-Aminoethyl)-octahydro-1H-isoindol-5-ol

Cat. No.: B13200664
M. Wt: 184.28 g/mol
InChI Key: WTHIOFDEQGKIKQ-UHFFFAOYSA-N
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Description

5-(2-Aminoethyl)-octahydro-1H-isoindol-5-ol ( 1934595-48-8) is a synthetic organic compound with the molecular formula C 10 H 20 N 2 O and a molecular weight of 184.28 g/mol . This compound features a fused bicyclic octahydro-1H-isoindol scaffold substituted with a hydroxy group and a 2-aminoethyl side chain, making it a valuable intermediate in medicinal chemistry research . The structural motif of this compound is of significant interest for neuroscientific and neurobehavioral research. While the specific pharmacological profile of this exact molecule may be under investigation, its core structure is related to compounds studied for their potential interactions with key neurotransmitter systems . Patents indicate that structurally related isoindole derivatives are designed to target monoamine transporters, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) . This suggests potential research applications in studying conditions related to monoamine dysfunction. The compound is provided as a research chemical for non-clinical, non-veterinary, and non-diagnostic use. Researchers are responsible for ensuring all applicable institutional and regulatory guidelines are followed when handling this material.

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

5-(2-aminoethyl)-1,2,3,3a,4,6,7,7a-octahydroisoindol-5-ol

InChI

InChI=1S/C10H20N2O/c11-4-3-10(13)2-1-8-6-12-7-9(8)5-10/h8-9,12-13H,1-7,11H2

InChI Key

WTHIOFDEQGKIKQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC2C1CNC2)(CCN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminoethyl)-octahydro-1H-isoindol-5-ol typically involves the reduction of a precursor compound, such as a nitro or nitrile derivative, followed by cyclization. One common method includes the reduction of 5-(2-nitroethyl)-octahydro-1H-isoindole using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminoethyl)-octahydro-1H-isoindol-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of fully saturated derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium or platinum catalysts is typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Fully saturated isoindoline derivatives.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

5-(2-Aminoethyl)-octahydro-1H-isoindol-5-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(2-Aminoethyl)-octahydro-1H-isoindol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aminoethyl group allows it to form hydrogen bonds and electrostatic interactions with biological macromolecules, potentially inhibiting or modulating their activity. Pathways involved may include signal transduction, enzyme inhibition, or receptor binding, depending on the specific application.

Comparison with Similar Compounds

Serotonin (3-(2-Aminoethyl)-1H-indol-5-ol)

  • Molecular Formula : C₁₀H₁₂N₂O
  • CAS Number : 50-67-9
  • Key Features: Aromatic indole ring, hydroxyl group at position 5, and aminoethyl group at position 3.
  • Activity : Serotonin is a critical neurotransmitter regulating mood, appetite, and sleep .
  • The aminoethyl group’s position (C5 vs. C3 in serotonin) may also affect biological activity .

5-Hydroxytryptophol (3-(2-Hydroxyethyl)-1H-indol-5-ol)

  • Molecular Formula: C₁₀H₁₁NO₂
  • CAS Number : 154-02-9
  • Key Features : Indole ring with a hydroxyl group at C5 and a hydroxyethyl substituent at C3.
  • Activity : Metabolite of serotonin; implicated in alcohol-related behaviors .
  • Comparison: The substitution of an aminoethyl group (target compound) with a hydroxyethyl group (5-hydroxytryptophol) alters hydrogen-bonding capacity and polarity, impacting solubility and target selectivity .

Macrocyclic Polyamines (e.g., Cyclam Derivatives)

  • Example Structure: Monosubstituted cyclam with N-(2-aminoethyl)propane-1,3-diamine .
  • Key Features: Macrocyclic frameworks with pendant amino groups.
  • Activity : Anti-HIV-1 activity demonstrated for cyclam derivatives, attributed to chelation or receptor blockade .
  • Comparison: The target compound lacks a macrocyclic structure, suggesting divergent mechanisms of action. However, shared aminoethyl motifs may enable similar metal-binding or electrostatic interactions .

Physicochemical and Functional Differences

Compound Name Core Structure Key Substituents Aromaticity Biological Activity
5-(2-Aminoethyl)-octahydro-1H-isoindol-5-ol Saturated isoindol C5-OH, C5-(2-aminoethyl) Non-aromatic Unknown
Serotonin Aromatic indole C5-OH, C3-(2-aminoethyl) Aromatic Neurotransmission
5-Hydroxytryptophol Aromatic indole C5-OH, C3-(2-hydroxyethyl) Aromatic Serotonin metabolite
Cyclam derivatives Macrocyclic tetraamine Pendant aminoethyl chains Variable Anti-HIV-1 activity

Research Findings

Anti-HIV Potential of Aminoethyl-Substituted Macrocycles: Cyclam derivatives with aminoethyl side chains (e.g., N-(2-aminoethyl)propane-1,3-diamine) showed anti-HIV-1 activity, though the target compound’s non-macrocyclic structure may limit similar efficacy .

Functional Group Impact: The substitution of hydroxyl for amino groups (e.g., 5-hydroxytryptophol vs. serotonin) significantly alters metabolic pathways and receptor interactions .

Synthetic Challenges : Phthaloyl protecting groups were used in cyclam derivative synthesis, but the target compound’s synthesis route and modifications (e.g., acetate arms) remain unexplored in the evidence .

Biological Activity

5-(2-Aminoethyl)-octahydro-1H-isoindol-5-ol, also known as rac-(3aR,5R,7aS)-octahydro-1H-isoindol-5-ol, is a compound under investigation for its potential biological activities, particularly in the fields of medicinal chemistry and cancer research. This article explores its biological activity, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C10H15N
  • Molecular Weight : 165.23 g/mol
  • CAS Number : 539-03-7

The biological activity of this compound is primarily linked to its interaction with specific cellular pathways. Notably, it has been shown to induce apoptosis in cancer cells by targeting the STAT3 signaling pathway. This pathway is crucial for cell survival and proliferation, making it a significant target in cancer therapy.

Key Findings:

  • Apoptosis Induction : The compound induces apoptosis in prostate cancer stem cell-like cells that express phosphorylated STAT3 (pSTAT3) .
  • Inhibition of Cancer Cell Growth : Both in vitro and in vivo studies indicate that the compound inhibits cancer cell growth by modulating gene expression and apoptosis pathways .

Biochemical Pathways

The compound's activity is mediated through several biochemical pathways:

PathwayDescription
Apoptosis PathwayInduces programmed cell death in cancer cells.
STAT3 SignalingInhibits the activation of STAT3, leading to reduced cell survival.
Gene ExpressionAlters the expression of genes involved in cell growth and apoptosis.

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

  • Cancer Research : A study demonstrated that derivatives of this compound exhibit potent growth inhibition in murine liver cell lines, specifically targeting tumorigenic cells without affecting non-tumorigenic cells at concentrations as low as 10 µM . This selectivity suggests a promising avenue for developing targeted cancer therapies.
  • Mechanistic Studies : Further investigations into the compound's mechanism revealed its ability to inhibit cancer cell motility and alter the localization of key signaling phosphoproteins, providing insights into its broader effects on cellular behavior .
  • Comparative Analysis : In comparison with similar compounds, this compound exhibits unique reactivity due to the presence of its hydroxyl group, which may enhance its solubility and biological activity compared to its analogs .

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